molecular formula C18H32O16 B191301 Gentianose CAS No. 25954-44-3

Gentianose

Cat. No. B191301
CAS RN: 25954-44-3
M. Wt: 504.4 g/mol
InChI Key: MUPFEKGTMRGPLJ-WSCXOGSTSA-N
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Scientific Research Applications

2. Carbohydrate Storage and Distribution in Plants
In Gentiana lutea L., gentianose is predominantly found in the vacuoles of storage root protoplasts, suggesting its role in carbohydrate storage. This compartmentalization is vital for understanding how plants store and utilize carbohydrates, impacting their growth and survival (Keller & Wiemken, 1982).

3. Role in Plant Development and Regrowth
Studies show that gentianose concentrations significantly influence the development of crown buds, winter survival, and spring re-growth in gentians. These findings highlight its crucial role in the lifecycle of certain plants, particularly in non-starch storing species like gentians (Wang et al., 2016).

4. Influence on Flower Development and Opening
In Gentian 'Showtime Spotlight', the fluctuating levels of gentianose are associated with the development and opening of florets. This relationship between carbohydrate metabolism and flower development is essential for understanding plant growth and reproductive processes (Wang et al., 2016).

5. Signaling Role in Bud Dormancy
Gentianose acts as a signal for dormancy release in gentian overwintering buds, interacting with the ascorbate-glutathione cycle. This insight into bud dormancy mechanisms can inform agricultural practices and plant breeding strategies (Takahashi et al., 2014).

6. Potential Applications in Pharmacology
While direct pharmacological applications of gentianose were not found in the papers, the genus Gentiana, which contains gentianose, is known for various medicinal properties. Understanding the role of gentianose in these plants could open doors to novel pharmacological applications (Mathew et al., 2004).

properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O16/c19-1-5-8(22)11(25)13(27)16(31-5)30-3-7-9(23)12(26)14(28)17(32-7)34-18(4-21)15(29)10(24)6(2-20)33-18/h5-17,19-29H,1-4H2/t5-,6-,7-,8-,9-,10-,11+,12+,13-,14-,15+,16-,17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUPFEKGTMRGPLJ-WSCXOGSTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)O)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401318513
Record name Gentianose
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Molecular Weight

504.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Gentianose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034072
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Gentianose

CAS RN

25954-44-3
Record name Gentianose
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Record name Gentianose
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Record name Gentianose
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Record name O-β-D-glucopyranosyl-(1→6)-β-D-fructofuranosyl-α-D-glucopyranoside
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Record name GENTIANOSE
Source FDA Global Substance Registration System (GSRS)
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Record name Gentianose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034072
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

212 °C
Record name Gentianose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034072
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Citations

For This Compound
730
Citations
D Imperio, M Bordiga, CP Passos, SP Silva… - Food Chemistry, 2021 - Elsevier
… The above information allowed us to assign the structure of gentianose to the trisaccharide. … sample of gentianose was acetylated. The 1 H NMR of the acetylated gentianose standard …
Number of citations: 4 www.sciencedirect.com
K Josephson - 1927 - degruyter.com
302 Karl Josephson, unsere neue G-entiobiase von der altbekannten Amygdalase, die Gentiobiose nicht spaltet, vollkommen verschieden ist. Das gelegentliche Vorkommen einer …
Number of citations: 0 www.degruyter.com
F Keller, A Wiemken - Plant cell reports, 1982 - Springer
… The predominant carbohydrate reserve is gentianose (β-D-… Gentianose and gentiobiose were localized to 100% in the … account it is inferred that gentianose is located exclusively in the …
Number of citations: 31 link.springer.com
H Takahashi, S Kikuchi-Fujisaki, C Yoshida… - Biochemical …, 2018 - portlandpress.com
… We previously demonstrated that gentiobiose was produced by gentianose degradation … that gentiobiose produced from gentiotriose and gentianose is used as an energy source or as a …
Number of citations: 4 portlandpress.com
A Meyer - 1882 - degruyter.com
Die Wurzeln von Gentiana lutea, pannonica, punctata, purpurea werden zur Gewinnung eines Enzianbranntweins benutzt, indem man die irischen, zerschnittenen Wurzeln in Wasser …
Number of citations: 7 www.degruyter.com
Y Wang, KA Funnell, JR Eason, ER Morgan… - Scientia …, 2016 - Elsevier
… Subsequently, as florets began opening, the gentianose … being slightly behind that for gentianose, reaching a maximum of 21.2 … in activity of both gentianose and gentiobiose glycoside …
Number of citations: 2 www.sciencedirect.com
H Takahashi, T Imamura, N Konno, T Takeda… - The Plant …, 2014 - academic.oup.com
… Therefore, we speculated that gentianose is hydrolyzed to gentiobiose, which in turn is … that gentianose could be converted to gentiobiose and fructose by invertase, and gentianose …
Number of citations: 56 academic.oup.com
RE Palmer, RL Anderson - Journal of Bacteriology, 1972 - Am Soc Microbiol
… Gentiobiose (6-0-fD-glucopyranosyl-D-glucose) is a constituent of a number of naturally occurring glycosides, including amygdalin, crocin, and gentianose (5). Although it can be …
Number of citations: 7 journals.asm.org
M Massias, J Carbonnier, D Molho - Biochemical Systematics and Ecology, 1982 - Elsevier
In the genus Gentiana sl (Gentianaceae), the status of the section Crossopetalum Froel, is still very much debated. On Morphological grounds. Ma regarded this section as an …
Number of citations: 39 www.sciencedirect.com
T Suami, T Otake, N Kato, T Nishimura, T Ikeda - Carbohydrate Research, 1972 - Elsevier
… We have now synthesized gentianose undecaacetate (3) in 69% yield by the condensation … Deacetylation of 3 afforded gentianose (4), identical in all respects with the natural product. …
Number of citations: 5 www.sciencedirect.com

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